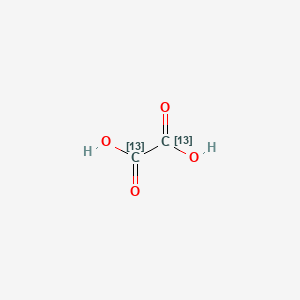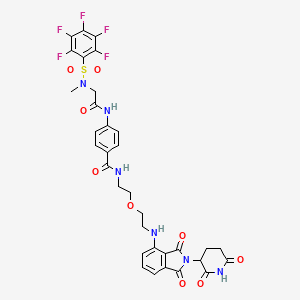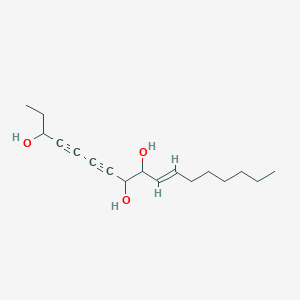
Dicamba-5-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicamba-5-hydroxypentanoic acid is a derivative of dicamba, a widely used herbicide. This compound is synthesized from commercially available 5-hydroxy-dicamba and is known for its role as an immunizing and heterologous hapten . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicamba-5-hydroxypentanoic acid is synthesized from 5-hydroxy-dicamba through a chemoselective activation process using one equivalent of N,N-disuccinimidyl carbonate (DSC) . The reaction conditions typically involve room temperature and the use of organic solvents to facilitate the activation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the activation of 5-hydroxy-dicamba and subsequent purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dicamba-5-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dicamba-5-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a hapten in the development of immunoassays for detecting dicamba in environmental samples.
Biology: Employed in studies related to plant physiology and herbicide resistance mechanisms.
Medicine: Investigated for its potential use in developing diagnostic tools and therapeutic agents.
Mecanismo De Acción
Dicamba-5-hydroxypentanoic acid exerts its effects by acting as a hapten, which means it can bind to proteins and elicit an immune response. The molecular targets include specific antibodies that recognize the hapten-protein complex. This interaction is crucial for the development of immunoassays used in detecting dicamba residues in environmental samples .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-dicamba: The precursor to Dicamba-5-hydroxypentanoic acid, used in similar applications.
3,6-Dichlorosalicylic acid (DCSA): A metabolite of dicamba with higher environmental persistence.
3,6-Dichlorogentisic acid (DCGA): Another metabolite of dicamba, known for its stability.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective hapten. This property makes it valuable in the development of sensitive immunoassays for detecting dicamba and its metabolites in various environmental and biological samples .
Propiedades
Fórmula molecular |
C13H14Cl2O6 |
|---|---|
Peso molecular |
337.15 g/mol |
Nombre IUPAC |
3-(4-carboxybutoxy)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C13H14Cl2O6/c1-20-12-7(14)6-8(11(15)10(12)13(18)19)21-5-3-2-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
APASXIWPYSXQJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1C(=O)O)Cl)OCCCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)



![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)




